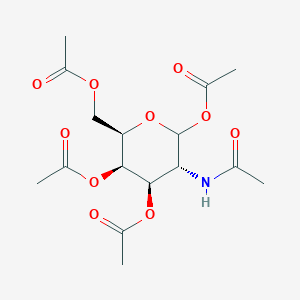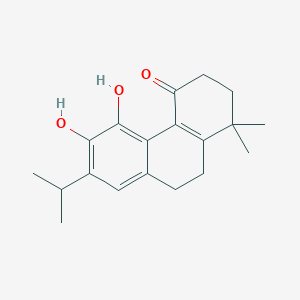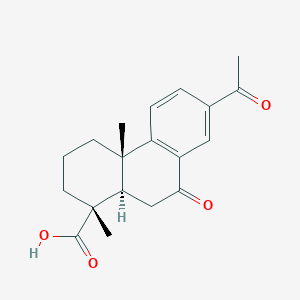
4-羟基雌酮
描述
科学研究应用
4-Hydroxyestrone has several scientific research applications:
作用机制
Target of Action
4-Hydroxyestrone, an endogenous estrogen metabolite, primarily targets neuronal cells . It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is also known to interact with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor .
Mode of Action
The mode of action of 4-Hydroxyestrone involves its interaction with p53. It increases the cytoplasmic translocation of p53, which results from SIRT1-mediated deacetylation of p53 . This interaction plays a crucial role in the neuroprotective effect of 4-Hydroxyestrone.
Biochemical Pathways
4-Hydroxyestrone is a major metabolite formed by brain microsomal enzymes through the process of estrogen 4-hydroxylation . This metabolic pathway is the main one in the central nervous system . The compound’s involvement in these biochemical pathways contributes to its neuroprotective effects.
Pharmacokinetics
It is known that 4-hydroxyestrone is a minor metabolite of estrone and estradiol , indicating that it is produced in the body through metabolic processes.
Result of Action
The primary result of 4-Hydroxyestrone’s action is its strong protective effect against oxidative neuronal damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity . This protective effect is believed to be due to its interaction with p53 and the resulting increase in cytoplasmic translocation of p53 .
生化分析
Biochemical Properties
4-Hydroxyestrone interacts with various enzymes, proteins, and other biomolecules. It is a product of estrogen 4-hydroxylation, a main metabolic pathway in the central nervous system . This process involves various enzymes, including cytochrome P450 isoforms .
Cellular Effects
4-Hydroxyestrone has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . It also has been associated with the protection of neuronal cells against certain types of insults .
Molecular Mechanism
The molecular mechanism of 4-Hydroxyestrone involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 . This suggests that 4-Hydroxyestrone can influence gene expression and enzyme activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, more than 90% of the added 4-Hydroxyestrone was biodegraded within 6 days . The compounds 4-Hydroxyestrone and pyridinestrone acid, markers of the 4,5-seco pathway of aerobic estrone biodegradation, were detected .
Metabolic Pathways
4-Hydroxyestrone is involved in the estrogen 4-hydroxylation pathway in the central nervous system . This metabolic pathway involves various enzymes, including cytochrome P450 isoforms .
Subcellular Localization
Given its role in the estrogen 4-hydroxylation pathway, it is likely to be found wherever this pathway is active, including in the endoplasmic reticulum where cytochrome P450 enzymes are typically located .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxyestrone can be synthesized through the hydroxylation of estrone. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group at the 4-position of the estrone molecule .
Industrial Production Methods: Industrial production of 4-Hydroxyestrone often involves biotechnological methods, utilizing microbial or enzymatic systems to achieve the hydroxylation of estrone. These methods are preferred due to their specificity and efficiency in producing high yields of the desired compound .
化学反应分析
Types of Reactions: 4-Hydroxyestrone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various catalysts and reagents, depending on the desired substitution, are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted estrogens with different functional groups.
相似化合物的比较
- 2-Hydroxyestradiol
- 16α-Hydroxyestrone
- Estriol (16α-Hydroxyestradiol)
- 4-Hydroxyestradiol
Comparison: 4-Hydroxyestrone is unique in its strong neuroprotective effects compared to other hydroxylated estrogen metabolites . While compounds like 2-hydroxyestrone are inactive in terms of estrogenic activity, 4-Hydroxyestrone exhibits significant estrogenic effects . Additionally, its ability to protect neuronal cells against oxidative damage sets it apart from other similar compounds .
属性
IUPAC Name |
(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZVQQZZOVBNLU-QDTBLXIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904312 | |
| Record name | 4-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-23-5 | |
| Record name | 4-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MN57C55S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Hydroxyestrone is a catechol estrogen that can undergo metabolic oxidation to form reactive o-quinones. [, , , ] These quinones can directly react with DNA bases, primarily guanine and adenine, leading to the formation of depurinating DNA adducts. [, , , ] These adducts are unstable and can lead to apurinic sites in DNA. [, ] Apurinic sites are highly mutagenic and can contribute to carcinogenesis if not repaired correctly. [, ] Additionally, the redox cycling of 4-Hydroxyestrone and its quinone metabolites generates reactive oxygen species (ROS) that can cause oxidative DNA damage, such as 8-oxo-deoxyguanosine and single-strand breaks. [, ]
A: While 4-Hydroxyestrone can interact with estrogen receptors, some of its effects appear to be independent of this interaction. For instance, 4-Hydroxyestrone can induce neoplastic transformation in estrogen receptor-α-negative MCF-10F cells, suggesting a mechanism that does not rely on the traditional estrogen receptor pathway. []
A: Recent studies have shown that 4-Hydroxyestrone can protect against ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation, in estrogen receptor-negative MDA-MB-231 human breast cancer cells. [] This protective effect is thought to be mediated through the inhibition of protein disulfide isomerase (PDI), an enzyme involved in ferroptosis. []
ANone: The molecular formula of 4-Hydroxyestrone is C18H22O3, and its molecular weight is 286.38 g/mol.
ANone: The provided research focuses on the biological activity and metabolic pathways of 4-Hydroxyestrone rather than its material compatibility or applications outside a biological context.
A: 4-Hydroxyestrone is primarily formed through the hydroxylation of estrone, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1B1, CYP1A1, and CYP1A2. [, , , , ] Its further metabolism involves conjugation reactions, mainly glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). [, , , , , ]
A: The metabolic pathways of 4-Hydroxyestrone are crucial in determining its biological activity and potential carcinogenic effects. Glucuronidation and sulfation reactions generally lead to detoxification by increasing water solubility and facilitating excretion. [, ] Conversely, oxidation to reactive o-quinones can increase DNA damage and contribute to carcinogenesis. [, , , ]
A: While the provided research papers do not delve into detailed computational modeling of 4-Hydroxyestrone, one study mentions using theoretical calculations to investigate the luminescence properties of 4-Hydroxyestrone conjugates. []
ANone: Structural modifications to the 4-Hydroxyestrone molecule can significantly impact its biological activity.
A: The position of the hydroxyl group on the estrogen molecule significantly influences its activity. For example, 2-Hydroxyestrone shows different metabolic profiles and biological activities compared to 4-Hydroxyestrone. [, ] 2-Hydroxyestrone predominantly undergoes methylation, while 4-Hydroxyestrone is mainly conjugated directly. []
A: Studies on equine estrogens, which have variations in the B ring structure compared to human estrogens, provide insights into structure-activity relationships. Equine estrogens, like 4-hydroxyequilenin and 4-hydroxyequilin, exhibit higher reactivity and autoxidize to o-quinones more readily than their human counterparts. [, ] This enhanced reactivity is attributed to the presence of a double bond in the B ring. [, ] These findings highlight the influence of B ring unsaturation on the reactivity and potential carcinogenic properties of catechol estrogens.
ANone: The provided research primarily focuses on the metabolic pathways and biological activity of 4-Hydroxyestrone rather than its formulation or stability in pharmaceutical preparations.
ANone: The research papers provided do not discuss SHE regulations specifically related to 4-Hydroxyestrone.
ANone: The provided research papers offer insights into the metabolism and pharmacological effects of 4-Hydroxyestrone.
A: 4-Hydroxyestrone is metabolized primarily through conjugation reactions, including glucuronidation and sulfation, which increase its water solubility and facilitate excretion. [, , , , , ] These conjugated metabolites are then excreted in the urine. [, ] The specific metabolic pathways and excretion profiles can vary depending on factors such as species, sex, and individual genetic variations. [, ]
A: Yes, studies indicate sex differences in the metabolism of 4-Hydroxyestrone. For instance, research in rats revealed that the levels of 4-Hydroxyestrone and its metabolites were significantly lower in males compared to females. [] These findings highlight the influence of sex on the pharmacokinetics and potentially the biological effects of 4-Hydroxyestrone.
A: While 4-Hydroxyestrone can exert some estrogenic effects, its role in estrogen-induced carcinogenesis is primarily attributed to its metabolic activation to reactive o-quinones. [, , , ] These quinones can form DNA adducts, leading to mutations and potentially initiating cancer development. [, , ] Additionally, the generation of ROS during 4-Hydroxyestrone redox cycling can contribute to DNA damage. [, ]
ANone: The provided research includes in vitro and in vivo studies investigating the biological effects of 4-Hydroxyestrone.
A: In vitro studies have demonstrated that 4-Hydroxyestrone can induce neoplastic transformation in estrogen receptor-negative MCF-10F cells, suggesting carcinogenic potential independent of the classical estrogen receptor pathway. [] Additionally, 4-Hydroxyestrone can protect against chemically induced ferroptosis in MDA-MB-231 human breast cancer cells. []
ANone: The provided research primarily focuses on the metabolic pathways and biological activities of 4-Hydroxyestrone, with limited information on resistance mechanisms related to its effects.
ANone: The provided research primarily focuses on the metabolic activation of 4-Hydroxyestrone and its potential role in carcinogenesis. While not explicitly addressing toxicological data, the studies highlight concerns regarding the potential long-term effects of 4-Hydroxyestrone exposure, particularly in the context of DNA damage and cancer risk.
A: Prolonged exposure to 4-Hydroxyestrone, particularly its reactive o-quinone metabolites, raises concerns about potential long-term effects, primarily the risk of cancer development. [, , , ] The formation of depurinating DNA adducts and oxidative DNA damage caused by 4-Hydroxyestrone metabolites can contribute to genomic instability and increase the likelihood of mutations that drive carcinogenesis. [, ]
ANone: The provided research does not specifically address drug delivery strategies for 4-Hydroxyestrone.
ANone: The research papers highlight the potential use of 4-Hydroxyestrone metabolites as biomarkers of exposure and oxidative stress.
A: Yes, certain metabolites of 4-Hydroxyestrone, such as its glutathione conjugates, have been proposed as potential biomarkers of exposure to catechol estrogen quinones. [, ] These conjugates are formed as a detoxification mechanism, and their presence in biological fluids like urine could indicate exposure to reactive 4-Hydroxyestrone metabolites. [, ] Further research is needed to validate the use of these metabolites as reliable biomarkers for assessing 4-Hydroxyestrone exposure and its potential health risks.
ANone: The research papers employed various analytical techniques to study 4-Hydroxyestrone and its metabolites.
A: Several analytical methods have been utilized to measure 4-Hydroxyestrone and its metabolites in biological samples. These include high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC) [, , , , ], gas chromatography-mass spectrometry (GC-MS) [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These techniques enable the separation, identification, and quantification of 4-Hydroxyestrone and its various metabolites, providing valuable insights into its metabolic pathways and biological effects.
ANone: The provided research does not specifically address the immunogenicity or immunological responses associated with 4-Hydroxyestrone.
ANone: The research papers do not provide specific information regarding the interactions of 4-Hydroxyestrone with drug transporters.
ANone: While the research papers do not directly address the induction or inhibition of drug-metabolizing enzymes by 4-Hydroxyestrone, they do highlight the involvement of specific enzymes in its metabolism.
A: 4-Hydroxyestrone is metabolized by various enzymes, including cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). [, , , , , , , , , ] Understanding the roles of these enzymes in 4-Hydroxyestrone metabolism is crucial for comprehending its pharmacokinetics, potential drug interactions, and overall biological effects.
ANone: The research papers do not specifically address alternatives or substitutes for 4-Hydroxyestrone.
ANone: The provided research focuses on the biological and chemical aspects of 4-Hydroxyestrone, with no information regarding its recycling or waste management.
ANone: While the provided research papers do not present a comprehensive historical overview, they reflect the evolution of research on 4-Hydroxyestrone.
A: Initially, research focused on identifying and characterizing estrogen metabolites like 4-Hydroxyestrone. [, ] Over time, the focus shifted towards understanding their biological activity, particularly their role in estrogen-induced carcinogenesis. [, , , , ] More recently, research has explored the potential use of 4-Hydroxyestrone metabolites as biomarkers of exposure and the role of genetic polymorphisms in 4-Hydroxyestrone metabolism. [, , , ] This evolution reflects the continuous efforts to unravel the complex roles of 4-Hydroxyestrone in human health and disease.
ANone: The research on 4-Hydroxyestrone exemplifies the importance of interdisciplinary collaboration, bringing together expertise from fields like endocrinology, biochemistry, analytical chemistry, and oncology.
A: Interdisciplinary research is crucial for advancing the understanding of 4-Hydroxyestrone and its implications for human health. [] By combining expertise from various fields, researchers can gain a more comprehensive understanding of its biosynthesis, metabolism, biological activities, and potential health risks. For example, collaborations between analytical chemists and endocrinologists have led to the development of sensitive and specific methods for measuring 4-Hydroxyestrone and its metabolites, enabling researchers to investigate its metabolic pathways and roles in disease processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)

